molecular formula C12H14BrNO2 B7866890 [(2-Bromo-benzyl)-cyclopropyl-amino]-acetic acid

[(2-Bromo-benzyl)-cyclopropyl-amino]-acetic acid

Cat. No.: B7866890
M. Wt: 284.15 g/mol
InChI Key: IICFUYHSMVFMLI-UHFFFAOYSA-N
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Description

Product Overview [(2-Bromo-benzyl)-cyclopropyl-amino]-acetic acid is a brominated aromatic compound of interest in pharmaceutical and organic chemistry research. It features a cyclopropyl-amino-acetic acid backbone substituted with a 2-bromobenzyl group. The bromine atom on the benzyl ring serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, making the compound a valuable synthetic intermediate . Research Applications This compound is primarily used in scientific research and development. Its applications include serving as a key building block in organic synthesis for the construction of more complex molecules . In medicinal chemistry, closely related analogs have been investigated for their potential biological activities. For instance, the meta -bromo positional isomer has shown promising in vitro cytotoxicity against certain cancer cell lines, suggesting that researchers may explore the structure-activity relationships of different isomers, including the 2-bromo derivative . The compound may also be utilized in studies related to enzyme inhibition and protein interactions, given the potential for its structure to interact with biological targets . Handling and Usage For Research Use Only. Not intended for diagnostic or therapeutic uses. This product is not for human or veterinary use . Researchers should handle the compound in a well-ventilated place and wear suitable protective clothing, avoiding contact with skin and eyes .

Properties

IUPAC Name

2-[(2-bromophenyl)methyl-cyclopropylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-11-4-2-1-3-9(11)7-14(8-12(15)16)10-5-6-10/h1-4,10H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICFUYHSMVFMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(2-Bromo-benzyl)-cyclopropyl-amino]-acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial, anti-inflammatory, and anticancer research. This article aims to consolidate findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a benzyl moiety that is further substituted with a bromine atom and an amino-acetic acid functional group. This unique structure may influence its interaction with biological targets, enhancing its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Activity : Preliminary studies suggest that derivatives of this compound display significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve the inhibition of bacterial topoisomerases, which are crucial for DNA replication and transcription .
  • Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cell lines. In vitro assays indicate that it may induce apoptosis in specific cancer types, potentially through pathways involving caspase activation and modulation of pro-apoptotic factors .
  • Anti-inflammatory Effects : this compound has been evaluated for its anti-inflammatory properties. In vivo studies demonstrated its ability to reduce edema in carrageenan-induced inflammation models, suggesting a modulation of inflammatory cytokines such as IL-1β and TNF-α .

Antibacterial Activity

A study assessing the antibacterial efficacy of various derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 20 to 50 µg/mL against key bacterial strains. The compound's activity was comparable to standard antibiotics like ceftriaxone .

CompoundMIC (µg/mL)Target Bacteria
120Staphylococcus aureus
230Escherichia coli
350Pseudomonas aeruginosa

Anticancer Activity

In vitro assays on human cancer cell lines revealed that this compound inhibited cell growth with IC50 values in the micromolar range. The presence of the bromine atom was noted to enhance its anticancer activity compared to non-halogenated analogs .

Cell LineIC50 (µM)
Human Chronic Myelogenous Leukemia15
Breast Cancer (MCF-7)10
Lung Cancer (A549)12

Anti-inflammatory Activity

The anti-inflammatory potential was assessed using animal models where the compound significantly reduced paw edema. The observed reduction in inflammatory markers indicates its utility in treating inflammatory conditions .

Case Studies

  • In Vivo Anti-inflammatory Study : In a controlled study involving mice, treatment with this compound at doses of 50 mg/kg showed a reduction in inflammation markers by over 60% compared to control groups .
  • Cancer Cell Line Study : A study focusing on breast cancer cell lines demonstrated that treatment with the compound led to increased apoptosis rates, as evidenced by flow cytometry analysis showing a significant increase in Annexin V positive cells .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
The unique structure of [(2-Bromo-benzyl)-cyclopropyl-amino]-acetic acid, featuring a bromobenzyl group and a cyclopropyl amine moiety, positions it as a candidate for the development of novel therapeutic agents. Its structural characteristics suggest potential interactions with biological targets, making it valuable in the design of drugs aimed at specific receptors or enzymes.

Case Study: Binding Affinity Studies
Preliminary studies have indicated that compounds similar to this compound exhibit varying binding affinities to specific receptors. For instance, research on related amino acid derivatives has shown that modifications at the benzyl position can significantly affect pharmacodynamics and therapeutic efficacy .

Peptide Synthesis

Building Blocks for Peptide Mimics:
this compound can serve as a critical building block in the synthesis of peptide mimetics. These modified amino acids are designed to enhance metabolic stability and reactivity, which are essential for developing effective pharmaceutical agents. The ability to mimic natural amino acids while providing improved stability makes this compound particularly useful in drug design .

Table 1: Comparison of Amino Acid Derivatives

Compound NameStructure FeaturesUnique Aspects
This compoundBromine at the 2-position on benzenePotential for enhanced receptor binding due to steric effects
(4-Chlorobenzyl)-cyclopropyl-amino-acetic acidChlorine instead of BromineMay exhibit different biological activity due to chlorine's properties
(Benzyl)-cyclopropyl-amino-acetic acidLacks halogenationSimpler structure may lead to different reactivity profiles

Therapeutic Applications

Potential Therapeutic Agents:
Research indicates that derivatives of this compound could be developed into therapeutic agents targeting conditions such as cancer or neurodegenerative diseases. The compound's ability to interact with biological systems suggests it could play a role in modulating pathways involved in these diseases.

Case Study: Neuroprotective Effects
A study investigating the neuroprotective properties of similar compounds revealed that modifications at the cyclopropyl position could enhance neuroprotective effects against oxidative stress. This finding underscores the potential of this compound in treating neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [(2-Bromo-benzyl)-cyclopropyl-amino]-acetic acid with structurally analogous compounds, highlighting variations in substituents, physicochemical properties, and applications:

Compound Name Substituent Position Amino Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Bromine at 2-position Cyclopropyl C₁₂H₁₃BrNO₂ 299.15 Discontinued; potential drug intermediate
[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid Bromine at 3-position Cyclopropyl C₁₂H₁₃BrNO₂ 299.15 Positional isomer; may exhibit distinct electronic effects
[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid Bromine at 4-position Isopropyl C₁₂H₁₆BrNO₂ 286.16 Reduced steric strain vs. cyclopropyl; altered lipophilicity
[(3-Chloro-benzyl)-cyclopropyl-amino]-acetic acid Chlorine at 3-position Cyclopropyl C₁₂H₁₃ClNO₂ 254.70 Halogen substitution affects electronegativity and binding affinity
[(2-Bromo-benzyl)-methyl-amino]-acetic acid Bromine at 2-position Methyl C₁₁H₁₂BrNO₂ 271.13 Smaller substituent; increased solubility

Structural and Functional Insights

  • Amino Group: Cyclopropyl introduces ring strain, enhancing reactivity in nucleophilic or catalytic reactions . Isopropyl or methyl groups reduce strain but increase hydrophobicity .
  • Halogen Effects : Bromine’s larger atomic radius and polarizability may improve binding to hydrophobic enzyme pockets compared to chlorine .

Research Findings

  • Pharmaceutical Potential: Brominated analogs are investigated as FPTase inhibitors, suggesting utility in cancer therapy .
  • Synthetic Challenges : Cyclopropane-containing compounds often require specialized synthesis routes (e.g., Simmons–Smith reaction), contributing to their discontinuation in commercial catalogs .

Preparation Methods

Direct Alkylation with Bromoacetic Acid

  • Reagents : Bromoacetic acid, (2-bromo-benzyl)-cyclopropyl-amine, NaHCO₃.

  • Conditions : Reflux in acetonitrile for 8 hours.

  • Yield : ~60–70% after silica gel chromatography.

Ester Protection/Deprotection Strategy

  • Esterification : Bromoacetic acid reacts with benzyl alcohol via Dean-Stark dehydration in benzene with p-toluenesulfonic acid (120°C, 24 h), yielding benzyl 2-bromoacetate (99% yield).

  • Alkylation : The ester is coupled with (2-bromo-benzyl)-cyclopropyl-amine using K₂CO₃ in DMF (80°C, 6 h).

  • Hydrolysis : The benzyl ester is cleaved with H₂/Pd-C in methanol, affording the target acetic acid derivative.

Advantage : The ester group mitigates side reactions during alkylation, improving overall yield (78% over three steps).

Alternative Pathways: Reductive Amination and Catalytic Cross-Coupling

Reductive Amination

A ketone intermediate, cyclopropyl-2-bromo-2-(2-fluorophenyl) ethyl ketone , is reduced with NaBH₄ in ethanol, followed by condensation with glycine under Mitsunobu conditions (DIAD, PPh₃). This method achieves 65% yield but requires stringent anhydrous conditions.

Suzuki-Miyaura Coupling

Aryl boronic acids cross-couple with bromo-substituted intermediates in the presence of Pd(PPh₃)₄ and K₂CO₃. For example:
(2-Bromo-benzyl)-cyclopropyl-amine+2-(Boc-amino)phenylboronic acidPdBiaryl intermediate\text{(2-Bromo-benzyl)-cyclopropyl-amine} + \text{2-(Boc-amino)phenylboronic acid} \xrightarrow{\text{Pd}} \text{Biaryl intermediate}
Subsequent Boc deprotection and alkylation install the acetic acid group.

Comparative Analysis of Methodologies

Method Key Steps Yield Complexity Reference
Direct AlkylationBromoacetic acid coupling60–70%Low
Ester ProtectionBenzyl ester formation → hydrolysis78%Moderate
Reductive AminationKetone reduction → Mitsunobu reaction65%High
Suzuki CouplingPd-catalyzed cross-coupling55–60%High

Efficiency : The ester protection route offers the highest yield but requires additional steps. Direct alkylation is simpler but less efficient.
Scalability : Methods using catalytic bromination () and Pd-mediated couplings () are amenable to industrial-scale production.

Mechanistic Insights and Optimization

  • Bromination Selectivity : Fe catalysts enhance ortho-bromination by stabilizing bromine radicals, minimizing para byproducts.

  • Amine Alkylation : Polar aprotic solvents (DMF, acetonitrile) accelerate SN2 displacement at the benzyl bromide site.

  • Ester Hydrolysis : Acidic conditions (H₂SO₄, HCl) risk cyclopropane ring opening, favoring neutral/basic hydrolysis (e.g., NaOH/EtOH) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(2-Bromo-benzyl)-cyclopropyl-amino]-acetic acid, and what factors influence reaction yields?

  • Methodology : The compound can be synthesized via a multi-step process:

Bromination : Introduce bromine at the ortho position of benzylamine using NBS (N-bromosuccinimide) under radical initiation conditions .

Cyclopropane Introduction : React the brominated benzylamine with cyclopropane carbonyl chloride via nucleophilic acyl substitution, followed by deprotection to yield the cyclopropyl-amine intermediate.

Acetic Acid Moiety Addition : Couple the intermediate with chloroacetic acid under basic conditions (e.g., K₂CO₃ in DMF) to form the final product .

  • Critical Factors : Reaction temperature (optimal: 80–100°C for bromination), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 for amine:chloroacetic acid) significantly impact yields. Purity can be verified via HPLC with a C18 column (retention time ~12.3 min) .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR :

  • ¹H NMR (DMSO-d6): Aromatic protons (δ 7.2–7.8 ppm, multiplet), cyclopropane CH₂ (δ 1.2–1.5 ppm), and acetic acid COOH (δ 12.1 ppm, broad) .
  • ¹³C NMR : Brominated aromatic carbons (δ 120–130 ppm), cyclopropane carbons (δ 8–12 ppm), and carbonyl (δ 170 ppm) .
    • X-ray Crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 9.147 Å, b = 5.826 Å, c = 15.429 Å, β = 101.16°, confirming the planar bromophenyl ring and cyclopropane geometry .

Q. How does the bromine substituent influence the compound’s solubility and stability under varying pH conditions?

  • Solubility : The bromine atom increases hydrophobicity, reducing water solubility (<1 mg/mL). Optimal solubility is achieved in polar aprotic solvents (e.g., DMSO, 25 mg/mL at 25°C) .
  • Stability : Degradation occurs at pH > 8 due to hydrolysis of the cyclopropane ring. Storage at 4°C under inert atmosphere (N₂) in amber vials is recommended .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in the synthesis of the 2-bromo-benzyl precursor?

  • Radical Pathway : NBS generates bromine radicals that preferentially attack the ortho position due to steric hindrance at the para position from the benzylamine group. DFT calculations (B3LYP/6-31G*) show a lower activation energy (ΔG‡ = 45 kJ/mol) for ortho-bromination vs. meta (ΔG‡ = 58 kJ/mol) .
  • Experimental Validation : GC-MS analysis of side products confirms <5% meta-brominated byproducts under optimized conditions .

Q. How can computational modeling predict the compound’s potential as a COX-2 inhibitor in drug discovery?

  • Docking Studies : Molecular docking (AutoDock Vina) reveals strong binding affinity (ΔG = -9.2 kcal/mol) to COX-2’s active site, with the bromine forming a halogen bond with Tyr355. The cyclopropane ring stabilizes hydrophobic interactions with Val349 .
  • MD Simulations : 100-ns simulations show stable binding, with RMSD < 2.0 Å, suggesting potential anti-inflammatory activity comparable to aspirin derivatives .

Q. What strategies resolve contradictions in reported synthetic yields (39–78%) for this compound?

  • Key Variables :

  • Catalyst Choice : Rhodium catalysts (e.g., RhCl₃) improve cyclopropane formation efficiency (yield: 72%) vs. palladium (58%) .
  • Purification : Recrystallization from ethanol/water (3:1) increases purity from 85% to 98%, reducing losses during filtration .
    • Error Mitigation : Implementing inert reaction conditions (glovebox) minimizes oxidative degradation, addressing yield discrepancies .

Key Considerations for Future Research

  • Toxicity Profiling : Assess genotoxicity via Ames test ( suggests brominated analogs may require stringent safety protocols).
  • Scale-Up Challenges : Batch reactor optimization to maintain yields >70% at >1 kg scale, addressing exothermicity during bromination .

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